

Application Notes and Protocols for the Quantification of Bethanechol Chloride Hydrate

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Compound of Interest

Compound Name: *Beth hydrochloride hydrate*

Cat. No.: *B036912*

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These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of Bethanechol Chloride Hydrate in pharmaceutical preparations. The document details protocols for High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Titrimetric methods, complete with validation data and procedural workflows.

Introduction

Bethanechol chloride is a parasympathomimetic choline carbamate that selectively stimulates muscarinic receptors without any effect on nicotinic receptors. It is used to treat urinary retention. Accurate and precise quantification of bethanechol chloride in bulk drug substances and finished pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. This document outlines three robust methods for its quantification.

Analytical Methods

A summary of the key performance characteristics of the described analytical methods is presented below, allowing for an at-a-glance comparison.

Table 1: Summary of Quantitative Data for HPLC-UV Method

Parameter	Result
Linearity Range	5.0 - 500.0 µg/mL
Correlation Coefficient (r ²)	0.9997[1][2]
Accuracy (% Recovery)	99.0 - 102.0%[1][2]
Precision (% RSD)	< 2.0%[1][2]
Limit of Detection (LOD)	Not Reported
Limit of Quantification (LOQ)	Not Reported

Table 2: Summary of Quantitative Data for Ion Chromatography (IC) Method

Parameter	Result
Linearity Range	5 - 25 µg/mL[3]
Correlation Coefficient (r ²)	0.996 - 0.999[3]
Accuracy (% Recovery)	97 - 100%[3]
Precision (% RSD)	< 1.0%[3]
Limit of Detection (LOD)	26.4 ng/mL[3]
Limit of Quantification (LOQ)	80.0 ng/mL[3]

Table 3: Summary of Quantitative Data for Titrimetric Method

Parameter	Result
Analyte	Chloride Content
Acceptance Criteria	17.7% - 18.3%[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Quantification of Bethanechol Chloride by Ion-Pair RP-HPLC-UV

This method is a stability-indicating assay for the determination of bethanechol chloride in pharmaceutical preparations.^{[1][2]}

Materials and Reagents

- Bethanechol Chloride Reference Standard
- Sodium 1-heptanesulfonate
- Potassium dihydrogen phosphate
- Ethanol (HPLC grade)
- Water (HPLC grade)
- Orthophosphoric acid (for pH adjustment)

Chromatographic Conditions

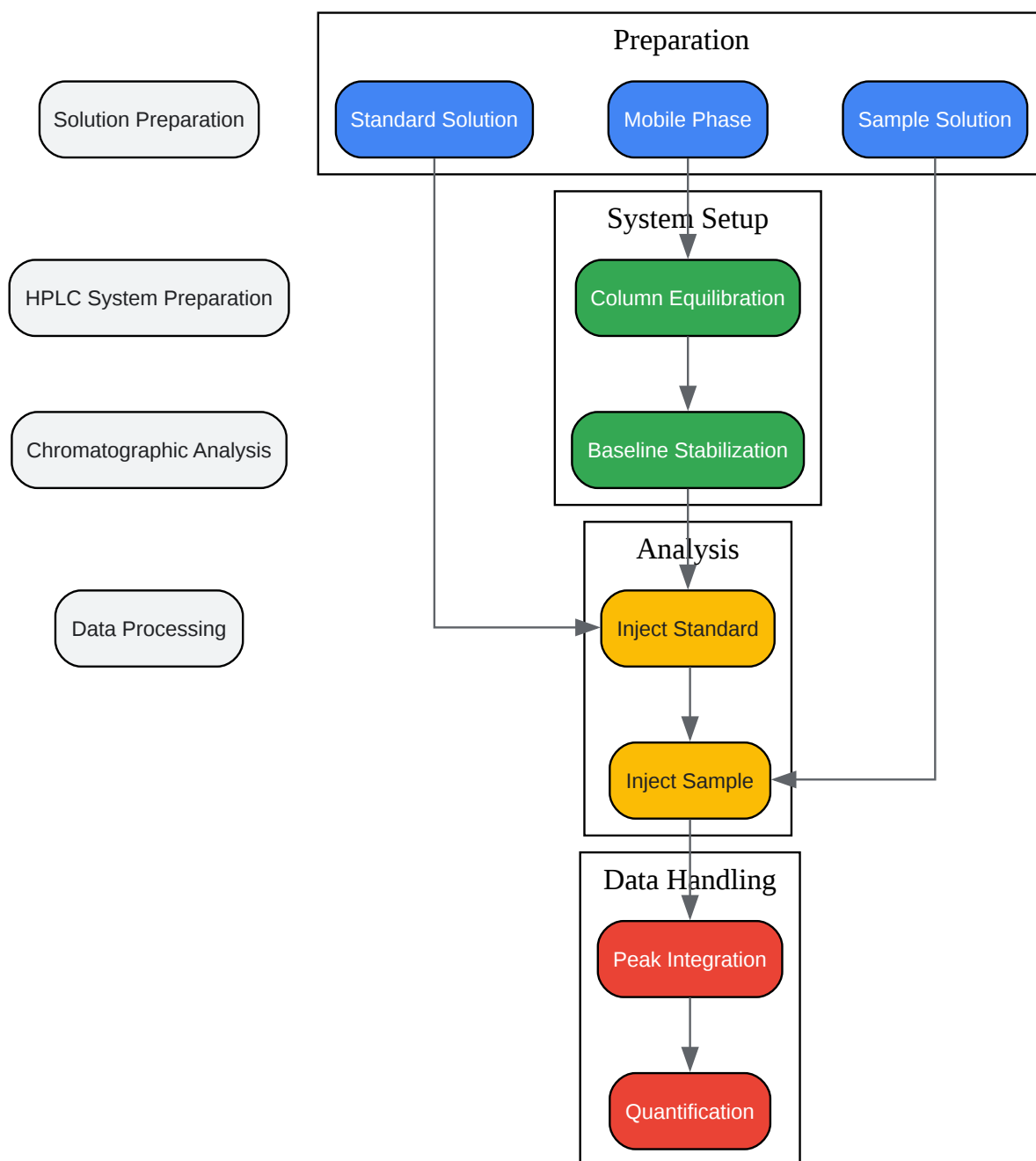
- Column: Phenyl column (specific dimensions as per validated method)
- Mobile Phase: 0.05 M Phosphate buffer (pH 6.0) : Ethanol (98:2 v/v) containing 0.56 mg/mL of sodium 1-heptanesulfonate^{[1][2]}
- Flow Rate: 1.0 mL/min
- Detection: UV at 190 nm^{[1][2]}
- Injection Volume: 20 µL
- Column Temperature: Ambient

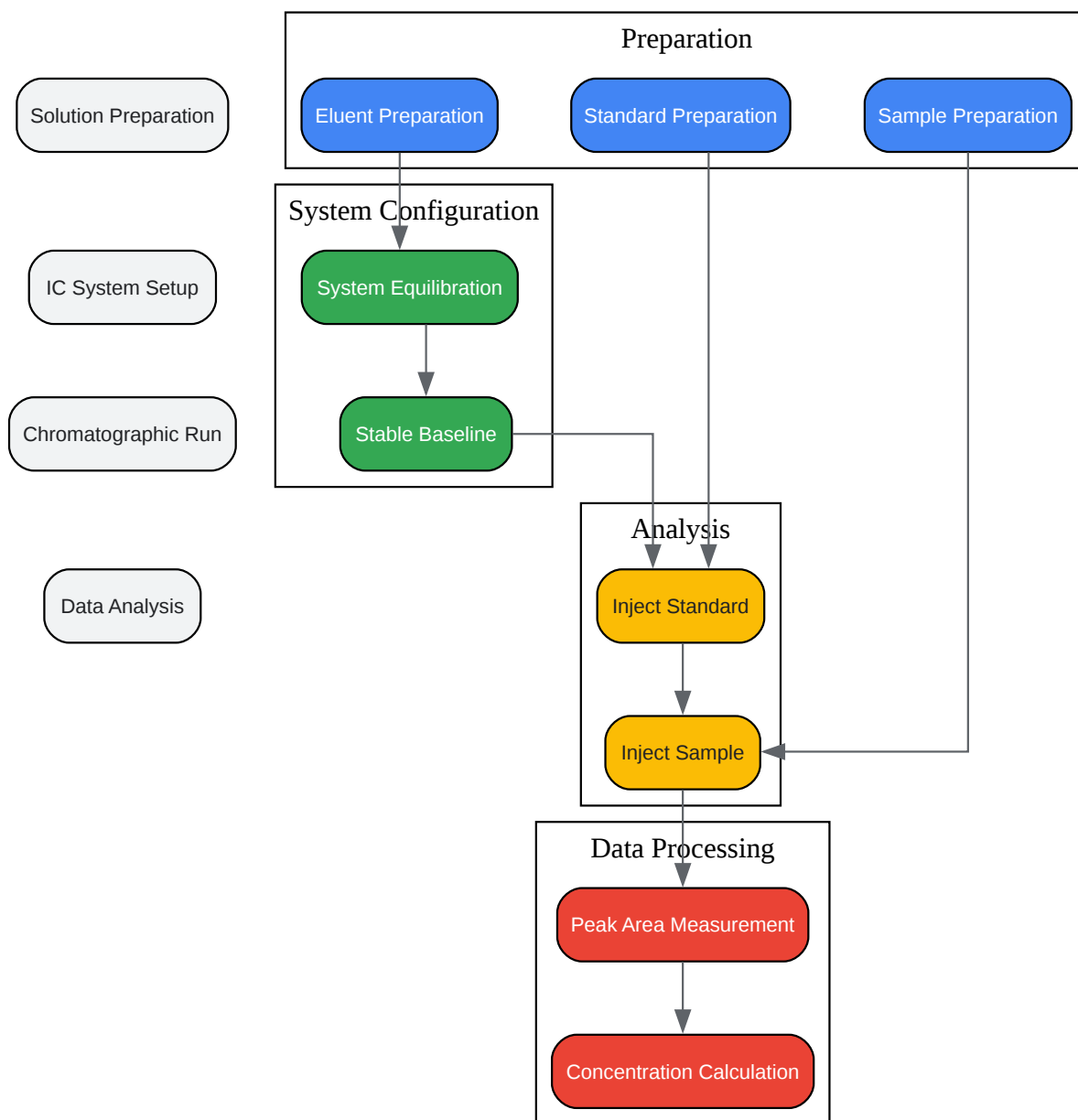
Preparation of Solutions

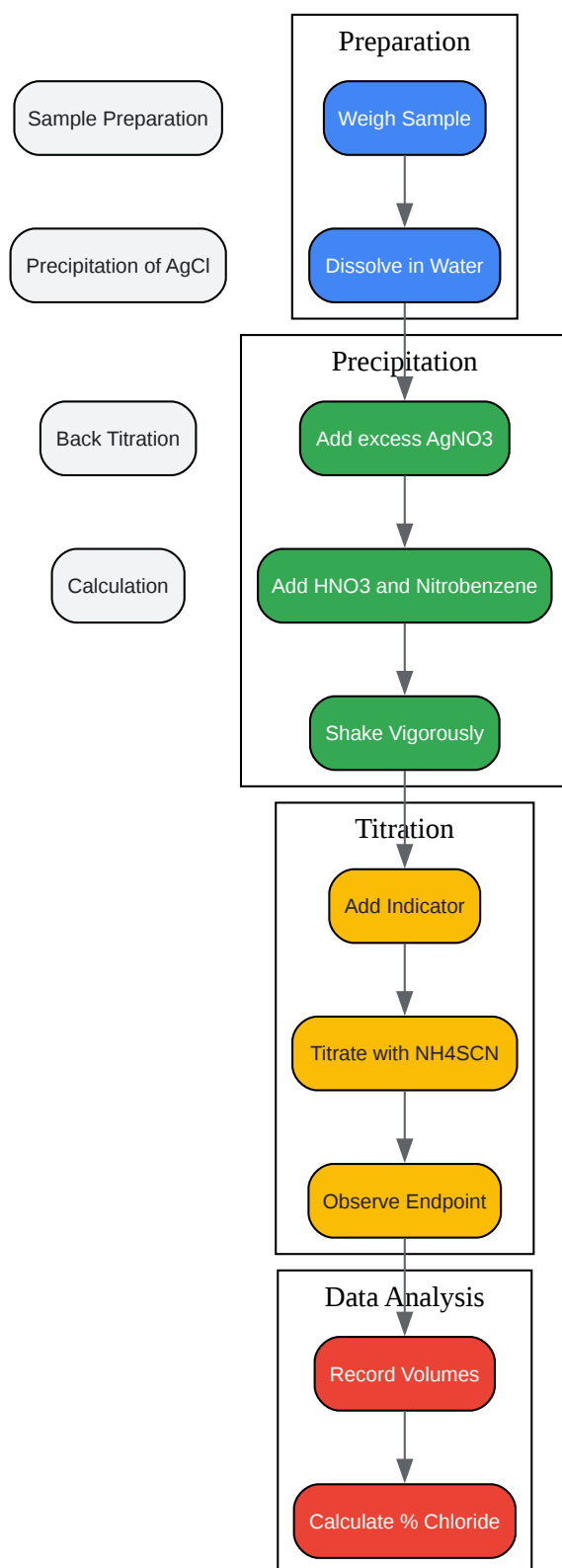
- **Phosphate Buffer (0.05 M, pH 6.0):** Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water, adjust the pH to 6.0 with orthophosphoric acid, and filter through a 0.45 μ m membrane filter.
- **Mobile Phase:** Prepare the mobile phase as per the specified ratio and dissolve the required amount of sodium 1-heptanesulfonate. Degas the mobile phase before use.
- **Standard Solution:** Accurately weigh and dissolve an appropriate amount of Bethanechol Chloride Reference Standard in the mobile phase to obtain a known concentration within the linearity range (e.g., 100 μ g/mL).
- **Sample Solution:** Accurately weigh and dissolve the sample containing bethanechol chloride in the mobile phase to obtain a final concentration within the linearity range.

Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution and record the chromatogram.
- Calculate the concentration of bethanechol chloride in the sample by comparing the peak area with that of the standard solution.







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References

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